molecular formula C14H14N2O2S B6391500 2-Amino-5-(4-ethylthiophenyl)nicotinic acid CAS No. 1261924-68-8

2-Amino-5-(4-ethylthiophenyl)nicotinic acid

Cat. No.: B6391500
CAS No.: 1261924-68-8
M. Wt: 274.34 g/mol
InChI Key: NCMMGENUVLWEAU-UHFFFAOYSA-N
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Description

2-Amino-5-(4-ethylthiophenyl)nicotinic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the nicotinic acid family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-ethylthiophenyl)nicotinic acid typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. This reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates . The reaction conditions often require the presence of electron-withdrawing groups like chlorine, bromine, or nitro groups in the arylazo moiety to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-ethylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the presence of catalysts and specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Amino-5-(4-ethylthiophenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nicotinic acid receptors and related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(4-ethylthiophenyl)nicotinic acid is unique due to the presence of the 4-ethylthiophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-19-11-5-3-9(4-6-11)10-7-12(14(17)18)13(15)16-8-10/h3-8H,2H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMMGENUVLWEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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